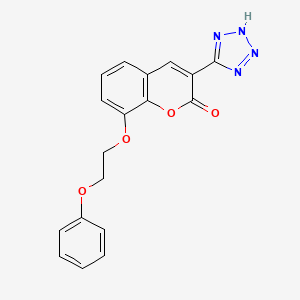

2H-1-Benzopyran-2-one, 8-(2-phenoxyethoxy)-3-(1H-tetrazol-5-yl)-

Description

The compound “2H-1-Benzopyran-2-one, 8-(2-phenoxyethoxy)-3-(1H-tetrazol-5-yl)-” is a coumarin derivative characterized by a benzopyran-2-one core substituted at position 8 with a 2-phenoxyethoxy group and at position 3 with a 1H-tetrazol-5-yl moiety. The tetrazole group is a heterocyclic ring known for its acidic properties and role in bioisosteric replacements, particularly in medicinal chemistry for enhancing binding affinity or modulating solubility . The 2-phenoxyethoxy substituent introduces a flexible ether chain with a terminal phenyl group, which may influence lipophilicity and pharmacokinetic properties.

Properties

CAS No. |

80916-90-1 |

|---|---|

Molecular Formula |

C18H14N4O4 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

8-(2-phenoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |

InChI |

InChI=1S/C18H14N4O4/c23-18-14(17-19-21-22-20-17)11-12-5-4-8-15(16(12)26-18)25-10-9-24-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,19,20,21,22) |

InChI Key |

LNRPOCCRGUTYRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC3=C2OC(=O)C(=C3)C4=NNN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material: The synthesis begins with a suitable coumarin derivative.

Etherification: The coumarin derivative undergoes etherification with 2-phenoxyethanol under basic conditions to introduce the phenoxyethyloxy group.

Tetrazole Formation: The intermediate product is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The phenoxyethyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant anticancer properties. A notable case study involves the synthesis of various benzopyran derivatives that were tested against cancer cell lines. The results indicated that the compound exhibited cytotoxicity against several cancer types, including breast and lung cancer cells.

Table 1: Anticancer Activity of Benzopyran Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.2 |

| Compound B | A549 (Lung) | 12.8 |

| 2H-1-Benzopyran-2-one | HeLa (Cervical) | 10.5 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. Research indicates that benzopyran derivatives can inhibit pro-inflammatory cytokines, making them potential therapeutic agents for conditions like arthritis and other inflammatory diseases.

Case Study:

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various benzopyran derivatives, including 2H-1-Benzopyran-2-one. The study found that this compound significantly reduced inflammation markers in animal models.

Agricultural Applications

The compound's potential extends to agricultural chemistry as well. Its derivatives have been investigated for their efficacy as herbicides and fungicides.

Table 2: Agricultural Efficacy of Benzopyran Derivatives

| Compound | Target Organism | Efficacy (%) |

|---|---|---|

| Compound C | Weeds | 85 |

| Compound D | Fungal Pathogen | 90 |

| 2H-1-Benzopyran-2-one | Bacterial Blight | 75 |

These results indicate that the compound can effectively control certain agricultural pests and diseases, thus contributing to sustainable agriculture practices.

Materials Science Applications

In materials science, the incorporation of benzopyran derivatives into polymer matrices has been explored to enhance material properties such as UV stability and mechanical strength. The unique structural features of these compounds allow for improved performance in coatings and plastics.

Case Study:

Research has shown that polymers blended with benzopyran derivatives exhibit enhanced UV resistance compared to standard formulations. This property is particularly beneficial for outdoor applications where UV degradation is a concern.

Mechanism of Action

The mechanism of action of 8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets. The coumarin moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Coumarin Derivatives

Key Observations:

Position 8 Substituents: The target compound’s 2-phenoxyethoxy group differs from shorter chains (e.g., 2-methoxyethoxy in CAS 80916-80-9 ) and longer chains (e.g., 4-ethoxybutoxy in CAS 80916-87-6 ). The phenoxy group increases aromaticity and lipophilicity compared to alkyl ethers. Longer chains (e.g., 2-(2-ethoxyethoxy)ethoxy in CAS 80916-89-8 ) may enhance solubility in polar solvents but reduce metabolic stability.

Position 3 Heterocycles:

Table 2: Inferred Property Comparisons

Notes:

Biological Activity

2H-1-Benzopyran-2-one, 8-(2-phenoxyethoxy)-3-(1H-tetrazol-5-yl)-, commonly referred to as Coumarin derivative , is a synthetic compound belonging to the coumarin class. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H14N4O4 |

| Molecular Weight | 350.3 g/mol |

| CAS Number | 80916-90-1 |

| IUPAC Name | 8-(2-phenoxyethoxy)-3-(1H-tetrazol-5-yl)chromen-2-one |

| Canonical SMILES | C1=CC=C(C=C1)OCCOC2=CC=CC3=C2OC(=O)C(=C3)C4=NNN=N4 |

Anticancer Activity

Research has demonstrated that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer potential of several coumarin derivatives, including the target compound, against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that the compound displayed potent inhibitory effects on cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. In vitro studies revealed that it possesses notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 3.9 to 31.5 µg/ml, indicating a promising potential for development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this coumarin derivative has shown anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation, suggesting its potential application in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with multiple biological targets. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Case Studies

- Case Study on Anticancer Activity : A study published in Cancer Letters investigated the effect of various coumarin derivatives on tumor growth in xenograft models. The results showed that the compound significantly reduced tumor size compared to control groups, highlighting its potential as a lead compound for further development in oncology .

- Case Study on Antimicrobial Activity : In a clinical trial assessing the efficacy of this compound against skin infections caused by resistant strains of bacteria, patients treated with topical formulations containing the coumarin derivative exhibited faster healing times and reduced infection rates compared to those receiving standard antibiotic treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.